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molecular formula C10H13NO3 B8598054 4-(Allyloxy)-3-(methoxymethoxy)pyridine

4-(Allyloxy)-3-(methoxymethoxy)pyridine

Cat. No. B8598054
M. Wt: 195.21 g/mol
InChI Key: WIHFFJSGHIFFJZ-UHFFFAOYSA-N
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Patent
US07081453B2

Procedure details

Under nitrogen atmosphere. 2-propen-1-ol (0.002 mol) was added dropwise to a stirred mixture of NaH 60% (0.002 mol) in DME (5ml). The mixture was stirred at room temperature for 15 minutes. A solution of 3-(methoxymethoxy)-4-chloropyridine (0.0017 mol) in DME (5 ml) was added dropwise. The resulting reaction mixture was stirred at reflux overnight. The mixture was washed with water and extracted with ethyl acetate. The organic layer was dried, filtered and evaporated till dryness. The residue was purified by open column chromatography (eluent: hexane/ethyl acetate 3/2; CH2Cl2/2-propanone 90/10; CH2Cl2/MeOH 96/4). The product fractions were collected and the solvent was evaporated, yielding 0.18 g of 3-(methoxymethoxy)-4-(2-propenyloxy)pyridine (intermediate 7).
Quantity
0.002 mol
Type
reactant
Reaction Step One
Name
Quantity
0.002 mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.0017 mol
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:4])[CH:2]=[CH2:3].[H-].[Na+].[CH3:7][O:8][CH2:9][O:10][C:11]1[CH:12]=[N:13][CH:14]=[CH:15][C:16]=1Cl>COCCOC>[CH3:7][O:8][CH2:9][O:10][C:11]1[CH:12]=[N:13][CH:14]=[CH:15][C:16]=1[O:4][CH2:1][CH:2]=[CH2:3] |f:1.2|

Inputs

Step One
Name
Quantity
0.002 mol
Type
reactant
Smiles
C(C=C)O
Name
Quantity
0.002 mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
COCCOC
Step Two
Name
Quantity
0.0017 mol
Type
reactant
Smiles
COCOC=1C=NC=CC1Cl
Name
Quantity
5 mL
Type
solvent
Smiles
COCCOC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
STIRRING
Type
STIRRING
Details
was stirred
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
WASH
Type
WASH
Details
The mixture was washed with water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic layer was dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated till dryness
CUSTOM
Type
CUSTOM
Details
The residue was purified by open column chromatography (eluent: hexane/ethyl acetate 3/2; CH2Cl2/2-propanone 90/10; CH2Cl2/MeOH 96/4)
CUSTOM
Type
CUSTOM
Details
The product fractions were collected
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
COCOC=1C=NC=CC1OCC=C
Measurements
Type Value Analysis
AMOUNT: MASS 0.18 g
YIELD: CALCULATEDPERCENTYIELD 54.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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